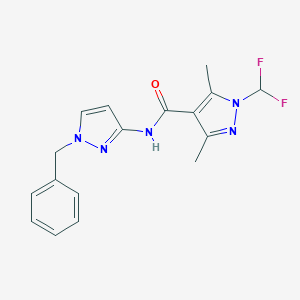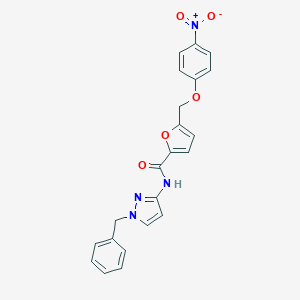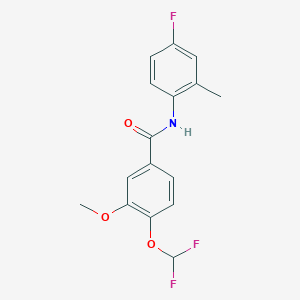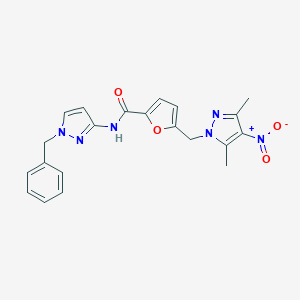![molecular formula C14H13N5O2S B279864 N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B279864.png)
N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide, commonly known as MTAA, is a chemical compound that has been widely used in scientific research. It belongs to the class of tetrazole-based compounds and has been found to have several important biochemical and physiological effects.
作用機序
The mechanism of action of MTAA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
MTAA has been found to have several important biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, reduce the expression of adhesion molecules, and inhibit the migration and invasion of cancer cells. It has also been found to induce the expression of antioxidant enzymes and to protect against oxidative stress.
実験室実験の利点と制限
MTAA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. It has also been found to have low toxicity and to be well-tolerated in animal models. However, one limitation of MTAA is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on MTAA. One area of interest is the development of novel drug formulations that can improve its solubility and bioavailability. Another area of interest is the identification of new targets and pathways that are involved in the anti-inflammatory and anti-cancer effects of MTAA. Additionally, further studies are needed to evaluate its safety and efficacy in human clinical trials.
合成法
MTAA can be synthesized through a multistep process that involves the reaction of 3-methoxyaniline with thionyl chloride to form 3-methoxychloroaniline. This intermediate is then reacted with sodium azide to form 3-methoxy-5-azidoaniline, which is subsequently reacted with thienylacetic acid to form MTAA.
科学的研究の応用
MTAA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.
特性
分子式 |
C14H13N5O2S |
|---|---|
分子量 |
315.35 g/mol |
IUPAC名 |
N-[3-methoxy-5-(tetrazol-1-yl)phenyl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H13N5O2S/c1-21-12-6-10(5-11(7-12)19-9-15-17-18-19)16-14(20)8-13-3-2-4-22-13/h2-7,9H,8H2,1H3,(H,16,20) |
InChIキー |
YLBLDWODLPERRW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)N3C=NN=N3 |
正規SMILES |
COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methyl-2-pyridinyl)propanamide](/img/structure/B279787.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B279790.png)



![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)

![2-[(5-butyl-1H-1,2,4-triazol-3-yl)thio]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B279801.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279804.png)